Naphth(2,3-a)aceanthrylene
Overview
Description
Naphth(2,3-a)aceanthrylene is a polycyclic aromatic hydrocarbon with the molecular formula C24H14. It is a complex organic compound characterized by its multiple aromatic rings, which contribute to its stability and unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphth(2,3-a)aceanthrylene can be synthesized through various organic reactions. One common method involves the cycloaddition of acepleiadylene-5,8-dione and dibromoquinodimethane, which is generated from 1,2-bis(dibromomethyl)benzene and sodium iodide . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired polycyclic structure.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Naphth(2,3-a)aceanthrylene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s aromatic nature and the presence of multiple reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound, resulting in the formation of partially hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur with reagents such as halogens or nitro compounds, leading to the formation of halogenated or nitrated derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce partially hydrogenated compounds. Substitution reactions can result in halogenated or nitrated derivatives .
Scientific Research Applications
Naphth(2,3-a)aceanthrylene has several scientific research applications:
Chemistry: It is used as a model compound to study the properties and reactions of polycyclic aromatic hydrocarbons.
Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials, such as organic semiconductors and conductive polymers.
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives, including their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Naphth(2,3-a)aceanthrylene involves its interaction with various molecular targets and pathways. The compound’s aromatic rings allow it to intercalate into DNA, potentially disrupting cellular processes and leading to biological effects. Additionally, its ability to undergo redox reactions may contribute to its activity in biological systems .
Comparison with Similar Compounds
- Naphthalene
- Anthracene
- Phenanthrene
- Fluoranthene
These compounds differ in their ring structures and the positions of their aromatic systems, which influence their reactivity and applications.
Properties
IUPAC Name |
hexacyclo[11.10.1.02,7.09,24.014,23.016,21]tetracosa-1(24),2,4,6,8,10,12,14,16,18,20,22-dodecaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-2-7-16-14-22-21(13-15(16)6-1)20-11-5-9-18-12-17-8-3-4-10-19(17)24(22)23(18)20/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOPJEQPIXGHRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC5=CC6=CC=CC=C6C3=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10232936 | |
Record name | Naphth(2,3-a)aceanthrylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10232936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84030-79-5 | |
Record name | Dibenzo[a,k]fluoranthene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84030-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphth(2,3-a)aceanthrylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084030795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphth(2,3-a)aceanthrylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10232936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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